s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine
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Overview
Description
s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine: is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine typically involves the reaction of an appropriate aziridine precursor with a sulfonylating agent. One common method is the reaction of 2-isopropyl-2-methylaziridine with p-toluenesulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of amines or other derivatives.
Electrophilic Substitution Reactions: The presence of the sulfonyl group can facilitate electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, can react with the aziridine ring under mild conditions.
Electrophiles: Such as halogens and sulfonyl chlorides, can react with the aromatic ring under acidic or basic conditions.
Major Products Formed:
Amines: Formed from nucleophilic ring-opening reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s reactivity makes it useful in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, it is used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine involves the reactivity of the aziridine ring and the sulfonyl group. The strained ring structure makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions.
Comparison with Similar Compounds
2-Methylaziridine: Another aziridine derivative with similar reactivity but lacking the sulfonyl group.
2-Isopropylaziridine: Similar structure but without the toluene-4-sulfonyl group.
Uniqueness: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine is unique due to the presence of both the isopropyl and toluene-4-sulfonyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H19NO2S |
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Molecular Weight |
253.36 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)13(4)9-14(13)17(15,16)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3/t13-,14?/m1/s1 |
InChI Key |
KSOFDLFPOLHDKU-KWCCSABGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@]2(C)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)C(C)C |
Origin of Product |
United States |
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